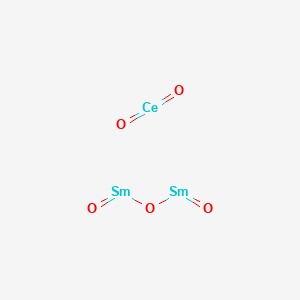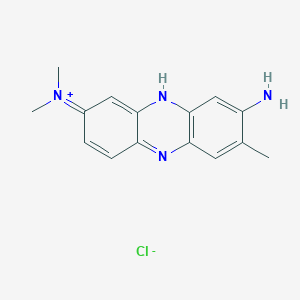
potassium;(2,6-dimethylphenyl)-trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
potassium;(2,6-dimethylphenyl)-trifluoroboranuide is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium;(2,6-dimethylphenyl)-trifluoroboranuide involves multiple steps, including the use of specific reagents and controlled reaction conditions. The preparation methods are designed to ensure high purity and yield of the compound. Detailed synthetic routes often involve the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes. These processes are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet demand. The use of advanced technologies and equipment is common in industrial settings to maintain the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions: potassium;(2,6-dimethylphenyl)-trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Applications De Recherche Scientifique
potassium;(2,6-dimethylphenyl)-trifluoroboranuide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium;(2,6-dimethylphenyl)-trifluoroboranuide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other biomolecules, and the pathways involved can be complex and multifaceted.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to potassium;(2,6-dimethylphenyl)-trifluoroboranuide include those with comparable molecular structures and reactivity. These compounds may share some properties and applications but can also have unique characteristics that set them apart.
Uniqueness: this compound is unique in its specific molecular structure and the particular reactions it undergoes. Its distinct properties make it valuable in certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study and application, contributing to advancements in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
potassium;(2,6-dimethylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-6-4-3-5-7(2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLMJMPCMNNZAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=C(C=CC=C1C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)








